4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine
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Overview
Description
4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine typically involves multi-step organic reactionsThe final step often involves the attachment of the morpholine ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate
- 1-Methyl-2-{[(4-Methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate
- 1,2-Dimethyl-4-{4-[(4-Methylphenyl)sulfonyl]phenyl}sulfanylbenzene
Uniqueness
4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C20H20N2O4S/c1-15-7-9-17(10-8-15)27(23,24)19-20(22-11-13-25-14-12-22)26-18(21-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
InChI Key |
NDFZDYURLJTNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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